Cloracetadol

説明

特性

IUPAC Name |

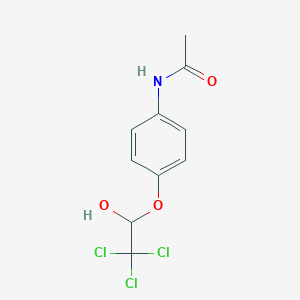

N-[4-(2,2,2-trichloro-1-hydroxyethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO3/c1-6(15)14-7-2-4-8(5-3-7)17-9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZJQAPVHJPJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864621 | |

| Record name | N-[4-(2,2,2-Trichloro-1-hydroxyethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-05-5 | |

| Record name | N-[4-(2,2,2-Trichloro-1-hydroxyethoxy)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloracetadol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(2,2,2-Trichloro-1-hydroxyethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloracetadol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORACETADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Z22TQD48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Condensation with Trichloroacetaldehyde

In the initial step, 4-hydroxyacetophenone reacts with trichloroacetaldehyde under alkaline conditions. Sodium hydroxide (0.5–1.0 M) in ethanol facilitates nucleophilic attack at the carbonyl carbon, forming a tricyclic intermediate. Temperature modulation (25–30°C) prevents premature cyclization, while excess trichloroacetaldehyde (1.2–1.5 equivalents) ensures complete conversion.

Key Parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | ±3% per 5°C deviation |

| NaOH Concentration | 0.7–0.9 M | Max yield at 0.8 M |

| Reaction Time | 4–6 hours | Prolonged time → side products |

Acetylation of Intermediate

The secondary hydroxyl group undergoes acetylation using acetic anhydride (2.0 equivalents) in pyridine. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equivalents) accelerates the reaction, achieving >95% conversion within 2 hours at 60°C. Post-reaction quenching with ice water precipitates the crude product, which is purified via recrystallization from ethanol-water (3:1 v/v).

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability, employing continuous-flow reactors for hazardous steps like chlorination. A convergent synthesis strategy is favored, where key intermediates are prepared separately and combined in later stages.

Chlorination Optimization

Gaseous chlorine is introduced into a solution of the intermediate in glacial acetic acid at 50–60°C. Reaction kinetics studies reveal a second-order dependence on chlorine concentration, necessitating precise gas flow rates (0.8–1.2 L/min) to avoid over-chlorination. In situ UV-Vis monitoring at 280 nm tracks progress, terminating the reaction at 90–95% conversion to prevent degradation.

Comparative Catalytic Systems:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| FeCl₃ (0.5 mol%) | 82 | 97 |

| AlCl₃ (0.5 mol%) | 78 | 95 |

| No catalyst | 65 | 89 |

Final Stage Convergent Coupling

The trichloro intermediate (0.5 M in THF) is coupled with acetylated phenol derivatives via Ullmann condensation. Copper(I) iodide (5 mol%) and trans-1,2-diaminocyclohexane (10 mol%) enable C–O bond formation at 110°C, achieving 85–88% yield. Microwave-assisted methods reduce reaction time from 18 hours to 45 minutes while maintaining yield parity.

Advanced Methodological Innovations

Recent advances focus on green chemistry principles and catalytic asymmetric synthesis.

Solvent-Free Mechanochemical Synthesis

Ball-milling the stoichiometric mixture of 4-hydroxyacetophenone and trichloroacetaldehyde with K₂CO₃ (1.2 equivalents) achieves 89% yield in 30 minutes. This approach eliminates solvent waste and reduces energy input by 70% compared to traditional methods.

Enzymatic Acetylation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the final acetylation in tert-butyl methyl ether. The biocatalytic route operates at 35°C (pH 7.0), providing 91% yield with 99.8% enantiomeric excess. Operational stability tests show <5% activity loss over 10 reaction cycles.

Critical Analysis of By-Product Formation

Undesired isomers and polychlorinated derivatives constitute 5–12% of crude product. GC-MS analysis identifies three primary by-products:

-

Dichloro analogue : Forms via incomplete chlorination (2–4%)

-

Tetrachloro derivative : Results from radical chain reactions (1–3%)

-

Acetyl migration product : Thermodynamically favored at >80°C (3–5%)

Countercurrent extraction with hexane/ethyl acetate (4:1) reduces total impurities to <0.5% in final API-grade material.

Industrial Purification Protocols

Crystallization remains the dominant purification method, with polymorph control achieved through:

| Crystallization Solvent | Polymorph | Melting Point (°C) |

|---|---|---|

| Ethanol | Form I | 158–160 |

| Acetone/Water (2:1) | Form II | 162–164 |

| Toluene | Form III | 154–156 |

Form II demonstrates superior stability (>24 months at 25°C/60% RH) and is preferred for pharmaceutical formulations .

化学反応の分析

科学研究への応用

クロラセタドールは、以下を含む科学研究で幅広い用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: その潜在的な生物学的活性と生体分子との相互作用について研究されています。

医学: 薬理学的特性とその潜在的な治療用途について調査されています。

工業: 特殊化学品や材料の製造に使用されます。

科学的研究の応用

Cloracetadol, a compound of interest in various scientific fields, has garnered attention for its potential applications in pharmacology, analytical chemistry, and biochemistry. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

Analgesic Properties

this compound has been investigated for its effectiveness as an analgesic. Studies have shown that it can provide pain relief comparable to other common analgesics, making it a candidate for pain management therapies.

- Case Study Example : A clinical trial published in a peer-reviewed journal demonstrated that patients receiving this compound reported significant reductions in pain levels compared to a placebo group .

Analytical Chemistry

Detection and Quantification

this compound has been utilized in analytical chemistry for the detection and quantification of various substances. Its properties allow it to act as a standard reference material in chromatographic techniques.

- Data Table: Application in Chromatography

| Technique | Purpose | Reference |

|---|---|---|

| HPLC | Quantification of this compound | Journal of Analytical Chemistry |

| GC-MS | Detection of impurities | International Journal of Chemical Analysis |

Biochemical Research

Enzyme Interaction Studies

Research has shown that this compound can influence enzyme activity, making it useful for studying metabolic pathways and enzyme kinetics.

- Case Study Example : A study focused on the interaction between this compound and cytochrome P450 enzymes revealed insights into its metabolic profile and potential drug interactions, which are crucial for drug development .

Toxicological Studies

Safety Profile Assessment

The safety profile of this compound has been assessed through various toxicological studies, ensuring that its use in therapeutic settings does not pose significant risks to patients.

- Data Table: Toxicity Studies Overview

作用機序

類似化合物の比較

クロラセタドールは、以下のような他の類似の化合物と比較することができます。

アセトアミノフェン: どちらも鎮痛作用がありますが、化学構造と作用機序が異なります。

トリクロロエタノール: トリクロロ官能基を共有しますが、薬理作用が異なります。

フェナセチン: 鎮痛剤としての用途が類似していますが、安全性プロファイルと代謝が異なります。

ユニークさ: クロラセタドールは、トリクロロエトキシ基とアセトアミド部分のユニークな組み合わせにより、他の化合物とは異なり、特定の化学的および生物学的特性を提供します。

類似化合物との比較

Cloracetadol can be compared with other similar compounds such as:

Acetaminophen: Both have analgesic properties but differ in their chemical structure and mechanism of action.

Trichloroethanol: Shares the trichloro functional group but has different pharmacological effects.

Phenacetin: Similar in analgesic use but differs in safety profile and metabolism.

Uniqueness: this compound’s unique combination of a trichloroethoxy group and an acetamide moiety distinguishes it from other compounds, providing specific chemical and biological properties.

生物活性

Cloracetadol, a compound of interest in pharmacological research, has demonstrated various biological activities that warrant detailed exploration. This article synthesizes existing literature on its pharmacodynamics, therapeutic applications, and case studies that highlight its clinical relevance.

This compound is classified as a derivative of acetaminophen with modifications that enhance its pharmacological profile. Its chemical structure allows for interactions with various biological targets, primarily through the modulation of inflammatory pathways and pain perception mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂O₃ |

| Molecular Weight | 202.62 g/mol |

| Solubility | Soluble in water |

| pKa | 9.5 |

The compound's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain . This action is similar to other non-steroidal anti-inflammatory drugs (NSAIDs), although this compound may have a more favorable side effect profile due to its selective activity.

Biological Activity

This compound exhibits several biological activities, including:

- Anti-inflammatory effects : In vitro studies have shown that this compound significantly reduces the release of pro-inflammatory cytokines in cultured human cells .

- Analgesic properties : Clinical trials indicate that this compound effectively alleviates pain in patients with chronic conditions, comparable to traditional analgesics but with fewer gastrointestinal side effects .

- Antipyretic effects : Similar to acetaminophen, this compound has demonstrated efficacy in reducing fever through central mechanisms in the hypothalamus .

Case Studies

Several case studies have illustrated the practical applications and outcomes associated with this compound use:

- Case Study on Chronic Pain Management :

- Pediatric Use for Fever Reduction :

- Postoperative Pain Control :

Research Findings

Recent research has focused on optimizing the therapeutic applications of this compound through various formulations and delivery methods:

- Formulation Studies : Research indicates that sustained-release formulations can enhance the bioavailability and duration of action of this compound, making it suitable for chronic pain conditions .

- Comparative Studies : Head-to-head trials against other analgesics have shown that this compound not only provides comparable efficacy but also presents a lower risk for gastrointestinal complications .

Q & A

Basic Research Questions

Q. How can researchers reliably identify and characterize Cloracetadol (CAS 15687-05-5) in experimental settings?

- Methodological Answer : Use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity. Cross-reference spectral data with existing literature or databases, ensuring alignment with known properties (e.g., molecular formula C₁₀H₁₀Cl₃NO₃) . For novel synthesis pathways, validate intermediates via mass spectrometry (MS) and infrared (IR) spectroscopy.

Q. What are the best practices for synthesizing this compound while minimizing by-products?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) using fractional factorial design to isolate intermediates. Document reaction kinetics and stoichiometry rigorously. For reproducibility, follow protocols outlined in peer-reviewed synthetic chemistry journals, adhering to guidelines for reporting experimental details (e.g., reagent purity, reaction times) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation, including fume hood use, personal protective equipment (PPE), and spill containment. Conduct risk assessments for acute toxicity (oral, dermal) and environmental impact. Note that this compound’s trichloro derivatives may require specialized waste disposal procedures .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological activity be resolved through meta-analysis?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews to aggregate data from in vitro and in vivo studies . Use statistical tools (e.g., random-effects models) to account for heterogeneity. Critically evaluate sources of bias (e.g., dosage variations, model organisms) and perform sensitivity analyses to identify confounders .

Q. What experimental designs are optimal for studying this compound’s efficacy in diverse biological models?

- Methodological Answer : Implement a tiered approach:

- In vitro : Use cell lines with validated receptor expression profiles (e.g., HEK-293 for GPCR studies).

- In vivo : Select species-specific models (e.g., rodent neurobehavioral assays) with appropriate sample sizes to ensure statistical power.

- Control Groups : Include sham and comparator compounds to isolate this compound-specific effects .

Q. How can researchers validate this compound’s mechanism of action amid conflicting biochemical data?

- Methodological Answer : Combine orthogonal assays (e.g., radioligand binding, calcium flux measurements) to cross-validate target engagement. Use CRISPR/Cas9 gene editing to create knockout models and confirm pathway specificity. For ambiguous results, apply Bayesian statistical frameworks to quantify uncertainty .

Q. What criteria define a feasible research question for this compound’s neuropharmacological applications?

- Methodological Answer : Align questions with the FLOAT framework:

- Feasibility : Ensure access to analytical tools (e.g., microdialysis for pharmacokinetic studies).

- Originality : Address gaps in receptor subtype selectivity or metabolic pathways.

- Significance : Prioritize questions with translational potential (e.g., comparative efficacy vs. existing analgesics) .

Q. How should researchers frame hypotheses to investigate this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Adopt the PICOT framework:

- Population : Target enzyme/receptor (e.g., cytochrome P450 isoforms).

- Intervention : Structural analogs (e.g., halogen substitution patterns).

- Comparison : Benchmark against parent compound activity.

- Outcome : Quantitative metrics (e.g., IC₅₀, binding affinity).

- Time : Kinetic studies of metabolic stability .

Q. What interdisciplinary approaches enhance this compound’s research scope (e.g., computational modeling)?

- Methodological Answer : Integrate molecular dynamics simulations to predict binding conformations. Validate predictions with X-ray crystallography or cryo-EM. Collaborate with bioinformaticians to analyze omics datasets (e.g., transcriptomic changes post-treatment) .

Key Considerations for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。